

# MGAT5 Expression: A Double-Edged Sword in Cancer Patient Survival

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Compound of Interest		
Compound Name:	MGAT5	
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New comparative analysis reveals the complex and often contradictory role of Mannosyl (alpha-1,6-)-glycoprotein beta-1,6-N-acetyl-glucosaminyltransferase 5 (MGAT5) expression in cancer patient survival. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of MGAT5's prognostic significance across various malignancies. Elevated MGAT5 expression is frequently associated with poor prognosis in several cancer types, including colorectal, breast, hepatocellular, and gastric cancers, while in other cancers, such as non-small-cell lung cancer, lower expression levels have been linked to worse outcomes.[1] This variability underscores the context-dependent nature of MGAT5's role in tumor progression.

# **Comparative Survival Analysis**

The prognostic value of **MGAT5** expression varies significantly across different cancer types. The following table summarizes quantitative data from key studies, highlighting the hazard ratios (HR) for overall survival (OS) and disease-free survival (DFS) in relation to **MGAT5** expression levels. High **MGAT5** expression is a strong indicator of poor prognosis in colorectal, breast, and hepatocellular carcinoma. In contrast, the data for gastric and lung cancer suggests a more nuanced role.



Cancer Type	Patient Cohort Size	Method of MGAT5 Detection	Key Findings	Hazard Ratio (95% CI)	p-value	Referenc e
Colorectal Cancer	Varies by study	Immunohis tochemistry (IHC), TCGA RNA-seq	High MGAT5 expression correlates with poor overall survival and is associated with the epithelial- mesenchy mal transition (EMT) pathway.	HR > 1 (Specific values vary)	< 0.05	TCGA, Various Studies
Breast Cancer	1091 (TCGA)	RNA-seq	A 19- glycogene signature including MGAT5 separates patients into high- and low- risk groups with distinct overall survival.[2] High MGAT5 expression	Not explicitly stated for MGAT5 alone	< 0.001 (for 19- gene signature)	[2][3]



			is validated in breast cancer tissues.[2]			
Hepatocell ular Carcinoma	Varies by study	IHC, RNA- seq	Overexpre ssion of MGAT5 is linked to tumor aggressive ness and poor prognosis.	HR > 1 (Specific values vary)	< 0.05	[1]
Gastric Cancer	Varies by study	IHC	Overexpre ssion of MGAT5 has been linked to poor prognosis. [1]	HR > 1 (Specific values vary)	< 0.05	[1]
Lung Cancer	Varies by study	TCGA RNA-seq	A study on a 19-glycogene signature including MGAT5 showed prognostic value.	Not explicitly stated for MGAT5 alone	< 0.05	Various Studies

# The MGAT5 Signaling Axis and its Role in Cancer Progression





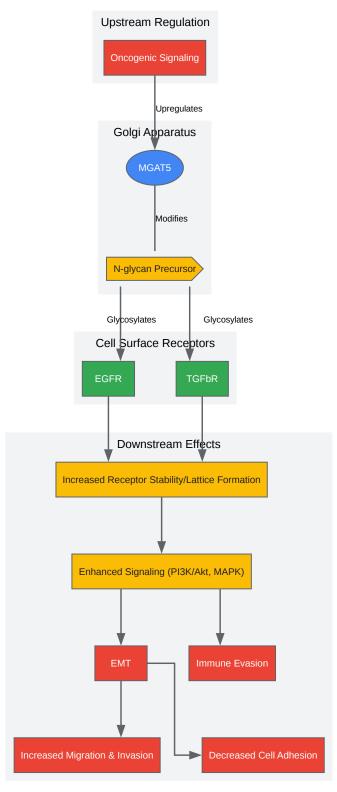


**MGAT5** is a critical enzyme in the N-glycosylation pathway, catalyzing the addition of β1,6-N-acetylglucosamine branches to N-glycans on cell surface receptors. This modification can profoundly alter the function of key signaling molecules, such as the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) receptor, promoting cancer cell migration, invasion, and resistance to apoptosis.[4][5][6]

The following diagram illustrates the central role of **MGAT5** in modulating these critical signaling pathways.



### MGAT5 Signaling Pathway in Cancer





# Patient Cohort and Samples Patient Cohort Selection Tumor Tissue Collection (FFPE) Clinical Data Collection MGAT5 Expression Detection RNA-sequencing (e.g., TCGA) Data Analysis and Correlation Scoring and Quantification Cutcome Correlation with Clinicopathological Features Prognostic Significance

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